SGC-CK2-1 was synthesized as part of a targeted library aimed at developing selective chemical probes for protein kinases. It exhibits equal binding affinity for both catalytic subunits of casein kinase 2: CK2α (CSNK2A1) and CK2α' (CSNK2A2). This compound is classified within the broader category of small molecule inhibitors that target specific protein kinases, which are essential for cellular signaling pathways .
The synthesis of SGC-CK2-1 involves a multi-step chemical process starting from commercially available precursors. The key steps typically include:
The synthesis pathway is optimized to yield high quantities of the compound while maintaining its biological activity .
SGC-CK2-1 has a complex molecular structure characterized by its pyrazolopyrimidine core. The detailed structural analysis reveals:
Crystallographic studies have shown that SGC-CK2-1 binds in a manner similar to other known inhibitors, with specific conformational adjustments that enhance its selectivity .
SGC-CK2-1 primarily acts through competitive inhibition of casein kinase 2 by mimicking ATP. The compound's binding leads to the following reactions:
The mechanism of action of SGC-CK2-1 involves:
Studies have shown that treatment with SGC-CK2-1 leads to altered expression levels of key proteins involved in insulin production in pancreatic beta cells, underscoring its role in metabolic regulation .
SGC-CK2-1 exhibits several notable physical and chemical properties:
These properties facilitate its use in various biochemical assays and cellular studies .
SGC-CK2-1 has several important applications in scientific research:
Protein kinase casein kinase 2 (CSNK2) is a constitutively active, ubiquitously expressed serine/threonine kinase belonging to the CMGC kinase group (encompassing cyclin-dependent kinases, mitogen-activated protein kinases, glycogen synthase kinases, and CDC-like kinases) [1] [8]. Unlike many kinases regulated by second messengers, casein kinase 2 maintains basal activity, phosphorylating over 300 substrates implicated in DNA damage response, cell survival, proliferation, inflammation, and metabolic regulation [1] [2]. Its holoenzyme typically exists as a tetramer comprising two catalytic subunits (casein kinase 2 alpha [CSNK2A1] and/or casein kinase 2 alpha prime [CSNK2A2]) and two regulatory beta subunits [8]. Elevated casein kinase 2 expression and activity correlate with poor prognosis in diverse cancers (glioblastoma, leukemia, breast cancer), neurodegenerative disorders, viral infections (including COVID-19), and diabetes [5] [10]. This pervasive involvement stems from casein kinase 2's role as a "master regulator" of signaling nodes – it stabilizes oncoproteins (e.g., AKT via S129 phosphorylation), modulates transcription factors (e.g., nuclear shuttling of Pdx1 in pancreatic beta cells), and regulates ion channels [2] [6] [10].
Historically, casein kinase 2 research relied on inhibitors with significant off-target activities, confounding mechanistic interpretation:
Table 1: Selectivity Limitations of Legacy Casein Kinase 2 Inhibitors
| Inhibitor | Reported Casein Kinase 2 Alpha IC₅₀ | Key Off-Target Kinases (IC₅₀ <100 nM) | Major Confounding Effects |
|---|---|---|---|
| Tetra-bromobenzotriazole (TBB) | ~400 nM | DYRK1A, DYRK2, DYRK3, HIPK2, PIM1-3 | Reduced glucose-induced insulin secretion; ambiguous apoptosis induction |
| Silmitasertib (CX-4945) | 0.38 nM (Ki) | CLK1/2/3, DYRK1A/B, DAPK3, HIPK3, FLT3, PIM1, TBK1 | Splicing modulation; potent antiproliferative effects across cancers |
| Quinalizarin | Low μM | Multiple CDKs, PRK2, PIM1 | Cell cycle disruption independent of casein kinase 2 |
The Structural Genomics Consortium's chemical probe initiative established stringent criteria for high-quality tool compounds: biochemical potency <100 nM, exceptional kinome-wide selectivity (<4% of kinases inhibited at 1 µM), cellular target engagement <1 µM, and availability of a matched inactive negative control [8]. Prior casein kinase 2 inhibitors failed these metrics, creating an urgent need for a selective probe. Pyrazolopyrimidine scaffolds, exemplified by AstraZeneca's compound 17, showed promise but inhibited HIPK1-4, DAPK1-3, DYRK2, and BMPR1B [6]. Systematic optimization of this chemotype aimed to eliminate off-target activity while maintaining cellular penetration, culminating in Structural Genomics Consortium-Casein Kinase 2-1 development [6] [8].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6